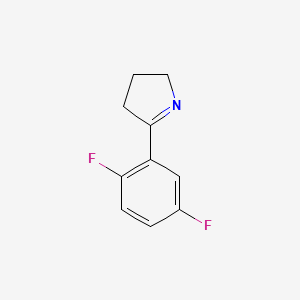

5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole

Description

Contextualizing Pyrrole (B145914) Ring Systems and Their Derivatives in Synthetic Chemistry

Pyrrole, a five-membered aromatic heterocycle containing a single nitrogen atom, is a foundational structure in the chemistry of life. britannica.com Its derivatives are integral to a vast array of natural products, including heme, chlorophyll, and vitamin B12, where they perform critical biological functions like oxygen transport and photosynthesis. vedantu.comhokudai.ac.jpchemicalbook.com

In synthetic chemistry, the pyrrole scaffold is a privileged structure, meaning it is a molecular framework that is frequently found in biologically active compounds. rsc.org This has made pyrrole and its derivatives highly sought-after targets for organic synthesis. They serve as key intermediates in the preparation of pharmaceuticals, agrochemicals, and advanced materials such as conductive polymers and dyes. researchgate.netresearchgate.net The rich chemistry of the pyrrole ring allows for diverse functionalization, enabling chemists to create vast libraries of compounds for drug discovery and materials science. eurekaselect.com Marketed drugs containing the pyrrole system exhibit a wide range of therapeutic activities, including anticancer, anti-inflammatory, and antibacterial properties. rsc.orgresearchgate.net

The Role of Fluorine Substitution in Organic Synthesis and Molecular Design

The introduction of fluorine atoms into organic molecules is a powerful and widely used strategy in medicinal chemistry and materials science. tandfonline.comnih.govresearchgate.net Fluorine is the most electronegative element and has a relatively small van der Waals radius, comparable to that of a hydrogen atom. tandfonline.com This unique combination of properties allows for the strategic replacement of hydrogen with fluorine, which can profoundly alter a molecule's physicochemical and biological characteristics without significantly increasing its size. ingentaconnect.com

Key effects of fluorination include:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Replacing a C-H bond at a metabolically vulnerable position with a C-F bond can block enzymatic oxidation, thereby increasing the molecule's stability and prolonging its duration of action in the body. tandfonline.com

Altered Physicochemical Properties: Fluorine's high electronegativity can influence a molecule's acidity (pKa), dipole moment, and membrane permeability. nih.govacs.org Often, fluorination increases lipophilicity, which can improve a drug's ability to cross cell membranes and reach its target. ingentaconnect.com

Improved Binding Affinity: Fluorine atoms can engage in favorable interactions with biological targets, such as proteins and enzymes, through hydrogen bonds and electrostatic interactions. This can lead to stronger and more specific binding, enhancing the potency of a drug candidate. tandfonline.comresearchgate.net

The presence of the 2,5-difluorophenyl group in the target molecule is a clear application of this strategy, intended to bestow advantageous properties upon the final products derived from it.

Overview of Current Research Trajectories Involving Dihydro-2H-Pyrroles

Dihydro-2H-pyrroles, or 1-pyrrolines, are non-aromatic isomers of pyrrole and represent a class of cyclic imines. They are valuable intermediates in organic synthesis, often serving as precursors to more complex pyrrolidine (B122466) and pyrrole structures. nih.govresearchgate.net Recent research has focused on developing new and efficient methods for their synthesis, driven by their presence in bioactive natural products and their utility as synthetic building blocks.

Modern synthetic strategies for accessing dihydro-2H-pyrroles often involve transition metal-catalyzed reactions. rsc.orgrsc.org Catalysts based on iridium, rhodium, and copper have been employed in cyclization reactions to form the 1-pyrroline (B1209420) ring with high efficiency and control. rsc.org Other innovative approaches include multicomponent reactions, where three or more starting materials are combined in a single step to rapidly build molecular complexity. nih.gov For instance, a recently developed method involves the hydrogenative cyclization of nitro ketones, formed from a ketone, an aldehyde, and a nitroalkane, using a reusable nickel catalyst. nih.gov These advanced synthetic methods highlight the ongoing effort to create flexible and sustainable routes to this important class of heterocycles.

Historical Development of Synthetic Approaches to Pyrroline (B1223166) Scaffolds

The synthesis of pyrrole and its derivatives has a rich history dating back to the 19th century. One of the most fundamental and enduring methods is the Paal-Knorr synthesis , first reported independently by Carl Paal and Ludwig Knorr in 1884. wikipedia.orgrgmcet.edu.in This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form a pyrrole ring. organic-chemistry.orgalfa-chemistry.comquimicaorganica.org

The reaction mechanism typically proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole. rgmcet.edu.inalfa-chemistry.com The Paal-Knorr synthesis remains a cornerstone of pyrrole chemistry due to its simplicity and the ready availability of the starting materials. rgmcet.edu.in

Over the decades, numerous other methods for constructing pyrrole and pyrroline rings have been developed, including various cycloaddition reactions and metal-catalyzed processes. nih.govsemanticscholar.org The historical evolution from classical condensation reactions like the Paal-Knorr to modern catalytic and multicomponent strategies reflects the broader trends in organic synthesis towards greater efficiency, selectivity, and molecular diversity. A specific modern example is a patented synthesis for 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole itself, which is achieved through the acid-catalyzed dehydration and deprotection of a precursor, tert-butyl 2-(2,5-difluorophenyl)-2-hydroxypyrrolidine-1-carboxylate. google.com

Structure

3D Structure

Properties

IUPAC Name |

5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2N/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10/h3-4,6H,1-2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIZHVCUPPAMGIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)C2=C(C=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443623-92-4 | |

| Record name | 5-(2,5-Difluorophenyl)-3,4-dihydro-2H-pyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443623924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.282.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(2,5-Difluorophenyl)-3,4-dihydro-2H-pyrrole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FV9DF36D5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contemporary Synthetic Methodologies for 5 2,5 Difluorophenyl 3,4 Dihydro 2h Pyrrole

Convergent and Divergent Synthetic Routes

The construction of complex molecules like 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole can be approached through either convergent or divergent synthetic strategies. A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages. This approach is often efficient for building complex structures. In contrast, a divergent synthesis begins with a common intermediate that is progressively modified to create a library of structurally related compounds. scielo.org.mxrsc.org For the synthesis of substituted dihydropyrroles, a common strategy involves a linear sequence that culminates in a key cyclization step, which can be considered a feature of convergent design where the main acyclic backbone is assembled before ring formation.

Strategies Involving Grignard Reagents and Subsequent Cyclization

A prominent and direct method for synthesizing this compound involves the use of a Grignard reagent. This approach begins with the formation of a Grignard reagent from an appropriately substituted aryl halide, such as 2,5-difluorobromobenzene. This organometallic species then acts as a potent nucleophile.

The synthesis proceeds by reacting the Grignard reagent with a protected pyrrolidone derivative, for instance, a tert-butyl pyrrolidone formate. This addition reaction yields a tertiary alcohol intermediate, specifically 2-(2,5-difluorophenyl)-2-hydroxypyrrole-1-tert-butylcarboxylate. The subsequent step in this synthetic sequence is a cyclization process, which is achieved through dehydration and deprotection to furnish the target dihydropyrrole.

| Step | Reactant 1 | Reactant 2 | Key Intermediate/Product |

| 1 | 2,5-Difluorobromobenzene | Magnesium | (2,5-Difluorophenyl)magnesium bromide |

| 2 | (2,5-Difluorophenyl)magnesium bromide | Tert-butyl pyrrolidone formate | 2-(2,5-Difluorophenyl)-2-hydroxypyrrole-1-tert-butylcarboxylate |

| 3 | 2-(2,5-Difluorophenyl)-2-hydroxypyrrole-1-tert-butylcarboxylate | Acid (e.g., H+) | This compound |

This method is advantageous due to its directness in introducing the desired difluorophenyl substituent at the 5-position of the pyrrole (B145914) ring system.

Acid-Catalyzed Dehydration and Deprotection in Dihydropyrrole Formation

The final key step in the Grignard-based synthesis is an acid-catalyzed reaction that serves a dual purpose: dehydration and deprotection. Following the nucleophilic addition of the Grignard reagent to the protected pyrrolidone, the resulting tertiary alcohol, 2-(2,5-difluorophenyl)-2-hydroxypyrrole-1-tert-butylcarboxylate, is subjected to acidic conditions.

The acid protonates the hydroxyl group, converting it into a good leaving group (water). Subsequent elimination of water generates a carbocation, which is stabilized by the adjacent nitrogen atom, leading to the formation of the imine double bond characteristic of the 3,4-dihydro-2H-pyrrole ring. Simultaneously, the acid cleaves the tert-butoxycarbonyl (Boc) protecting group from the nitrogen atom. This tandem reaction efficiently yields the final product, this compound. Ferrocenium cations and other Lewis acids have also been shown to catalyze similar dehydrative cyclization reactions in the synthesis of other heterocyclic systems. mdpi.com

Cyclization of Bifunctional Precursors

A versatile and widely employed strategy for constructing heterocyclic rings, including dihydropyrroles, involves the intramolecular cyclization of bifunctional linear precursors. These precursors are designed to contain two reactive functional groups that can react with each other, often under specific catalytic conditions, to form the cyclic structure. This approach allows for considerable variation in the substitution pattern of the final product by modifying the structure of the acyclic starting material.

The condensation of an α-amino ketone with a compound containing an active methylene (B1212753) group, known as the Knorr pyrrole synthesis, is a classic method for forming pyrrole rings. clockss.orgmdpi.com A related strategy for dihydropyrroles involves the intramolecular cyclization of γ-aminoaldehydes or γ-aminoketones. In this process, the amine functionality attacks the carbonyl group, leading to the formation of a cyclic hemiaminal intermediate. Subsequent dehydration of this intermediate yields the 3,4-dihydro-2H-pyrrole ring. acs.org

The required amino ketone or amino aldehyde precursors can be synthesized from readily available starting materials such as amino acids. clockss.orgacs.org This methodology provides a pathway to variously substituted dihydropyrroles, where the substituents are determined by the structure of the initial acyclic precursor. For instance, the lithium enolates of ketones can react with N-protected α-amino aldehydes to form aldol (B89426) intermediates that cyclize under acidic conditions to yield pyrroles. acs.org

Contemporary synthetic methods have increasingly utilized transition metal-catalyzed reactions for heterocycle formation. The cyclization of oxime esters represents a powerful modern technique for synthesizing dihydropyrroles. researchgate.net In these reactions, a precursor containing both an oxime ester and an alkene moiety undergoes cyclization, typically catalyzed by copper or palladium complexes. researchgate.netnih.gov

The mechanism often involves the generation of an iminyl radical or a related reactive intermediate from the oxime ester, which then undergoes an intramolecular addition to the alkene. This process, sometimes referred to as an aza-Heck reaction, results in the formation of the dihydropyrrole ring. nih.gov The specific nature of the catalyst and the substituents on the oxime ester can influence the reaction's efficiency and selectivity. This method is valued for its ability to proceed under mild conditions and its tolerance of various functional groups. nih.govncsu.edursc.org

| Catalyst Type | Precursor | Key Feature |

| Copper | O-acetyl oximes and β-ketoesters | Divergent synthesis of pyrroles or furans depending on the active methylene compound. nih.gov |

| Palladium | γ,δ-Unsaturated Ketone O-Acetyloximes | Radical cyclization to form dihydropyrrole derivatives. acs.org |

| Microwave-Promoted | Oxime ethers | Generation of iminyl radicals for dihydropyrrole synthesis. researchgate.net |

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction that can be strategically employed in the synthesis of dihydropyrroles. wikipedia.orgmasterorganicchemistry.com This approach typically involves the reaction of a nitrogen-containing nucleophile (a Michael donor) with an α,β-unsaturated carbonyl compound or a similar Michael acceptor. wikipedia.orgnih.gov

The initial Michael addition creates a γ-aminocarbonyl compound as an intermediate. This bifunctional intermediate is then perfectly poised for intramolecular cyclization, as described previously (see 2.1.3.1). The amine adds to the carbonyl group, and subsequent dehydration yields the dihydropyrrole ring. masterorganicchemistry.comglobethesis.com This two-step sequence of Michael addition followed by cyclization is an effective and modular route for the synthesis of a wide array of substituted dihydropyrroles, as the components can be varied to achieve desired substitution patterns. globethesis.comorganic-chemistry.org

Stereoselective Synthesis of this compound

The creation of a specific stereoisomer is often paramount for biological activity. Consequently, significant research has been directed toward the stereoselective reduction of the prochiral imine this compound.

Enzymatic Reduction Methodologies

Biocatalysis, utilizing enzymes like imine reductases, has emerged as a powerful tool for asymmetric synthesis, offering high enantioselectivity under mild reaction conditions. rsc.orgnih.gov

Imine reductases (IREDs) are a class of NADPH-dependent oxidoreductases that catalyze the asymmetric reduction of C=N bonds in prochiral imines to form chiral amines with high optical purity. rsc.orgacs.org The stereoselective reduction of this compound to either its (R)- or (S)-pyrrolidine enantiomer has been successfully achieved using this methodology. ajpamc.com

The process employs a whole-cell biocatalyst, typically recombinant E. coli, expressing a specific (R)- or (S)-selective IRED. nih.gov To ensure the continuous supply of the expensive NADPH cofactor, a cofactor recycling system is integrated into the reaction. A common system pairs glucose dehydrogenase (GDH) with D-glucose, where the oxidation of glucose to gluconolactone (B72293) regenerates NADPH from NADP+. ajpamc.comacs.org

A typical biotransformation is conducted in a buffered aqueous solution (e.g., potassium phosphate (B84403) buffer at pH 7.0) at a controlled temperature, often between 40-45°C. The substrate, which has limited water solubility, is introduced dissolved in a co-solvent like dimethyl sulfoxide (B87167) (DMSO). The reaction progress is monitored over 24-48 hours to achieve high conversion and enantiomeric excess. ajpamc.com This enzymatic approach is highly valued for its exceptional selectivity, often yielding products with enantiomeric excess greater than 99%. nih.govresearchgate.net

| Component | Role | Example Concentration/Condition |

| Substrate | This compound | 25 mg in 0.5 mL DMSO |

| Enzyme | Imine Reductase (IRED) | 50 mg |

| Cofactor | NADPH | 4 mg |

| Recycling System | D-Glucose / Glucose Dehydrogenase (GDH) | 40 mg / 20 mg |

| Solvent | Potassium Phosphate Buffer (pH ~7.0) | 10 mL |

| Temperature | - | 40-45°C |

| Reaction Time | - | 24-48 hours |

This interactive table summarizes typical conditions for the IRED-catalyzed reduction of this compound based on published methodologies. ajpamc.com

An alternative to enzymatic reduction involves the use of chiral chemical reagents to induce stereoselectivity. One documented method for the synthesis of (R)-2-(2,5-difluorophenyl)pyrrolidine employs the reduction of this compound with a combination of a chiral acid and an ammonia (B1221849) borane (B79455) complex. google.com

In this approach, the chiral acid, such as a chiral phosphoric acid, interacts with the achiral reducing agent, ammonia borane, to form a chiral reducing species in situ. nih.gov This chiral complex then delivers a hydride to one face of the prochiral imine, leading to the formation of one enantiomer in excess. The reaction is typically carried out in an organic solvent at temperatures ranging from 20-80°C, with reaction times of 8-48 hours. google.com This method provides a direct chemical route to the desired enantiomer, avoiding the need for biocatalytic setups. google.com The development of continuously regenerable chiral ammonia boranes, where the chiral acid acts as a catalyst to generate the active chiral reducing agent from ammonia borane, has further enhanced the efficiency of this type of asymmetric transfer hydrogenation. nih.gov

Diastereoselective and Enantioselective Approaches in Related Dihydropyrrole Systems

The synthesis of 2,5-disubstituted pyrrolidines, a class of compounds to which the reduced product of the target imine belongs, has been extensively studied. nih.gov Methodologies developed for these related systems often provide valuable insights. A common strategy involves starting from readily available chiral precursors, such as pyroglutamic acid. acs.org

For instance, hemiaminals derived from pyroglutamic acid can react with electron-rich aromatics under Lewis acidic conditions. The stereochemical outcome (cis- vs. trans-disubstitution) can be controlled by the choice of the nitrogen-protecting group. Carbamate protecting groups tend to favor the formation of cis-pyrrolidines, while a benzamide (B126) group directs the reaction toward the trans isomer. nih.govacs.org Another versatile route involves the reduction of enamines derived from pyroglutamic acid, where diastereoselectivity can be achieved, followed by subsequent regioselective alkylation to access a variety of 2,5-disubstituted pyrrolidines. rsc.orgnih.gov

Multicomponent Reaction Approaches to 3,4-Dihydro-2H-pyrrole Frameworks

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient for building molecular complexity. bohrium.com Several MCRs have been developed for the synthesis of the 3,4-dihydro-2H-pyrrole core structure.

One notable approach is a three-component reaction involving a ketone, an aldehyde, and a nitroalkane, which first generates a nitro ketone intermediate. This intermediate then undergoes a hydrogenative cyclization, often catalyzed by a reusable nickel catalyst, to yield the 3,4-dihydro-2H-pyrrole framework. nih.govnih.gov This method is attractive due to its use of inexpensive and diverse starting materials and its high atom economy, with water being the only byproduct. nih.gov

Another strategy involves the [3+2] cycloaddition reaction between 2-isocyanoacetates and α,β-unsaturated nitriles (acrylonitriles). This reaction proceeds under mild conditions to afford highly functionalized 3,4-dihydro-2H-pyrroles in a single step with high efficiency. researchgate.net

Comparative Analysis of Synthetic Efficiency and Yields Across Different Methodologies

When comparing the various synthetic strategies, several factors such as stereoselectivity, yield, operational simplicity, and substrate scope must be considered.

| Methodology | Key Advantages | Key Disadvantages | Typical Yield/Selectivity |

| Imine Reductase (IRED) Reduction | Extremely high enantioselectivity (>99% ee); Mild, aqueous conditions; Green chemistry principles. ajpamc.comresearchgate.net | Requires specific enzymes and biocatalytic setup; Substrate solubility can be an issue. researchgate.net | High conversion, >99% ee. ajpamc.comnih.gov |

| Chiral Acid / Ammonia Borane | Direct chemical route; Avoids fermentation/bioprocessing; Good enantioselectivity. google.com | May require stoichiometric chiral reagents (unless catalytic); Optimization of conditions needed. google.comnih.gov | High enantioselectivity reported. google.com |

| Multicomponent Reactions (MCRs) | High atom economy and efficiency; Convergent synthesis from simple starting materials; Access to diverse structures. bohrium.comnih.gov | Stereocontrol can be challenging; The specific target may not be directly accessible. | Good to excellent yields. nih.govresearchgate.net |

| Chiral Pool Synthesis (e.g., from Pyroglutamic Acid) | Predictable stereochemistry from the starting material; Well-established chemistry. nih.govacs.org | Multi-step sequences; Limited to the stereochemistry of the starting material. | Variable yields depending on the specific route. acs.org |

This interactive table provides a comparative analysis of the different synthetic methodologies discussed.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key areas for improvement in the existing synthetic route include the use of safer solvents, alternative reagents to minimize waste, and the adoption of catalytic methods to improve energy efficiency.

Safer Solvents:

The traditional synthesis often employs organic solvents such as tetrahydrofuran (B95107) (THF) for the Grignard reaction and other polar aprotic solvents. rsc.org These solvents can be volatile, flammable, and pose health and environmental risks. Green chemistry encourages the substitution of hazardous solvents with safer alternatives. scribd.comreagent.co.uk For Grignard reactions, 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, has been identified as a superior or equal alternative to THF. umb.edu The use of water as a solvent is the ultimate goal of green chemistry, although its application in Grignard reactions is challenging due to the reactivity of the Grignard reagent with water. scribd.combeyondbenign.org Research into performing Grignard-type reactions in aqueous conditions is an active area of investigation. beyondbenign.org

Alternative Reagents and Atom Economy:

Energy Efficiency and Catalysis:

The principles of green chemistry also emphasize designing energy-efficient processes. scribd.com This can be achieved by conducting reactions at ambient temperature and pressure whenever possible. The use of highly active and selective catalysts can lower the activation energy of reactions, allowing them to proceed under milder conditions. researchgate.net For instance, the development of more efficient catalysts for the dehydration of the tertiary alcohol intermediate could reduce the required reaction temperature and time, leading to energy savings.

The following table summarizes potential green chemistry improvements for the synthesis of this compound:

| Synthetic Step | Traditional Method | Potential Green Improvement | Green Chemistry Principle(s) |

| Grignard Reaction | Use of THF as a solvent. | Replacement of THF with 2-methyltetrahydrofuran (2-MeTHF) or exploration of aqueous reaction conditions. umb.edubeyondbenign.org | Safer Solvents |

| Grignard Reaction | Stoichiometric use of magnesium. | Investigation of catalytic methods to reduce metal waste. | Atom Economy, Use of Catalysis |

| Dehydration | Use of strong mineral acids. | Employment of solid acid catalysts for easier separation and recycling. researchgate.net | Use of Catalysis, Waste Prevention |

| Overall Process | Multi-step synthesis with purification at each stage. | Development of one-pot or tandem reactions to reduce the number of steps and solvent usage. | Atom Economy, Waste Prevention |

By implementing these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more cost-effective.

Advanced Spectroscopic and Structural Elucidation of 5 2,5 Difluorophenyl 3,4 Dihydro 2h Pyrrole

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and stereochemistry of the compound can be obtained.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole is expected to exhibit distinct signals corresponding to the protons in the dihydro-pyrrole ring and the difluorophenyl group.

Dihydro-pyrrole Ring Protons: The three sets of methylene (B1212753) protons (at C2, C3, and C4) of the 3,4-dihydro-2H-pyrrole ring would likely appear as multiplets in the upfield region of the spectrum. The protons at C2, being adjacent to the nitrogen atom of the imine, are expected to be the most deshielded of the aliphatic protons, likely resonating around 3.8-4.2 ppm. The protons at C4 would be expected around 3.0-3.4 ppm, and the C3 protons, being the most shielded, would likely appear around 2.0-2.4 ppm. The coupling between these adjacent methylene groups would result in complex multiplet patterns.

Difluorophenyl Group Protons: The aromatic protons of the 2,5-difluorophenyl group will appear in the downfield region, typically between 7.0 and 7.8 ppm. Due to the fluorine substituents, these protons will exhibit complex splitting patterns arising from both proton-proton (H-H) and proton-fluorine (H-F) coupling. The proton at C6' of the phenyl ring is expected to be a doublet of doublets of doublets due to coupling with the adjacent proton and the two fluorine atoms. The other two aromatic protons will also show complex multiplet structures.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H2 (2H) | 3.8 - 4.2 | m | - |

| H4 (2H) | 3.0 - 3.4 | m | - |

| H3 (2H) | 2.0 - 2.4 | m | - |

| Ar-H | 7.0 - 7.8 | m | - |

¹³C NMR for Carbon Skeleton Characterization

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Dihydro-pyrrole Ring Carbons: The imine carbon (C5) is the most deshielded carbon in the molecule and is expected to resonate in the range of 165-175 ppm. The C2 carbon, attached to the nitrogen, will be found around 55-65 ppm. The C4 and C3 carbons are predicted to appear at approximately 35-45 ppm and 20-30 ppm, respectively.

Difluorophenyl Group Carbons: The aromatic carbons will appear in the region of 110-165 ppm. The carbons directly bonded to the fluorine atoms (C2' and C5') will show large one-bond carbon-fluorine couplings (¹JCF), appearing as doublets. The other aromatic carbons will also exhibit smaller couplings to the fluorine atoms. The carbon attached to the dihydro-pyrrole ring (C1') will be a singlet or a finely split multiplet.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C5 | 165 - 175 | s |

| C2 | 55 - 65 | s |

| C4 | 35 - 45 | s |

| C3 | 20 - 30 | s |

| C1' | 125 - 135 | t |

| C2' | 155 - 165 | d |

| C3' | 115 - 125 | d |

| C4' | 115 - 125 | dd |

| C5' | 150 - 160 | d |

| C6' | 110 - 120 | dd |

¹⁹F NMR for Fluorine Environment and Spin-Spin Coupling

The ¹⁹F NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms on the phenyl ring. These signals will likely appear as multiplets due to coupling with each other and with the aromatic protons. The chemical shifts would be in the typical range for fluorinated aromatic compounds.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are invaluable for assembling the complete molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the protons. Cross-peaks would be observed between the adjacent methylene protons of the dihydro-pyrrole ring (H2 with H3, and H3 with H4), confirming their connectivity. It would also show correlations between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively assign the proton signals to their corresponding carbon atoms in the dihydro-pyrrole ring and the difluorophenyl group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This would be critical in establishing the connectivity between the dihydro-pyrrole ring and the difluorophenyl group. For example, correlations between the H4 protons of the pyrrole (B145914) ring and the C1' and C6' carbons of the phenyl ring would confirm the attachment point.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation. The molecular formula of this compound is C₁₀H₉F₂N.

The high-resolution mass spectrum (HRMS) would show a molecular ion peak [M]⁺ corresponding to the exact mass of the compound. The fragmentation pattern in the mass spectrum is expected to be characteristic of both the dihydro-pyrrole and the difluorophenyl moieties.

Initial Fragmentation: A likely initial fragmentation would be the loss of a hydrogen atom to give the [M-1]⁺ ion.

Cleavage of the Dihydro-pyrrole Ring: The dihydro-pyrrole ring could undergo cleavage, leading to the loss of ethylene (B1197577) (C₂H₄) or other small neutral fragments.

Fragmentation of the Difluorophenyl Group: The difluorophenyl cation would be a stable fragment. Loss of fluorine radicals or HF from the molecular ion or fragment ions is also a possibility. A prominent peak corresponding to the difluorophenyl moiety is expected.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Conformation

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the functional groups present in the molecule.

C=N Stretch: The most characteristic vibration for the dihydro-pyrrole ring is the C=N stretching of the imine group, which is expected to appear as a strong band in the IR spectrum in the region of 1640-1690 cm⁻¹.

C-F Stretch: The C-F stretching vibrations of the difluorophenyl group will give rise to strong absorptions in the fingerprint region of the IR spectrum, typically between 1100 and 1300 cm⁻¹.

Aromatic C-H and C=C Stretches: The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl ring will appear in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretches: The C-H stretching vibrations of the methylene groups in the dihydro-pyrrole ring will be seen in the 2850-2960 cm⁻¹ range.

Predicted Vibrational Frequencies

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3150 | 3050 - 3150 |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |

| C=N Stretch (Imine) | 1640 - 1690 | 1640 - 1690 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| C-F Stretch | 1100 - 1300 | 1100 - 1300 |

While research exists on the crystallographic analysis and chiral separation of various other pyrrole and difluorophenyl derivatives, studies focusing on the precise compound specified in the request could not be located. Scientific investigation into a specific chemical entity is highly targeted, and the absence of published data in these particular analytical areas suggests that this research may not have been conducted, or at least, has not been disseminated in publicly accessible forums.

Therefore, it is not possible to provide a thorough and scientifically accurate article that adheres to the requested outline and content inclusions, as the foundational research findings are not present in the available literature.

Quantum Chemical and Computational Investigations of 5 2,5 Difluorophenyl 3,4 Dihydro 2h Pyrrole

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. aps.org A typical DFT study on 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole would involve optimizing its molecular geometry to find the lowest energy structure. Functionals like B3LYP combined with a basis set such as 6-311++G(d,p) are commonly employed for such calculations, providing a reliable description of the molecule's structural parameters (bond lengths, bond angles) and electronic properties. mdpi.combeilstein-journals.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that are crucial for understanding a molecule's reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov

A large ΔE suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small ΔE implies that the molecule is more reactive and can be easily polarized.

For this compound, the HOMO would likely be localized on the electron-rich regions, such as the π-system of the difluorophenyl ring and the nitrogen atom of the pyrroline (B1223166) ring. The LUMO would be expected to be distributed over the π-antibonding orbitals of the aromatic ring and the C=N bond of the imine. The calculated energies of these orbitals would allow for the determination of various quantum chemical descriptors, as shown in the hypothetical data table below.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound Note: These values are illustrative and based on typical ranges for similar organic molecules.

| Parameter | Formula | Hypothetical Value | Implication |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | -6.5 eV | Electron-donating ability |

| LUMO Energy (ELUMO) | - | -1.2 eV | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV | High kinetic stability |

| Ionization Potential (I) | -EHOMO | 6.5 eV | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | 1.2 eV | Energy released when gaining an electron |

| Global Hardness (η) | (I - A) / 2 | 2.65 eV | Resistance to change in electron distribution |

| Chemical Potential (μ) | -(I + A) / 2 | -3.85 eV | Electron escaping tendency |

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MESP map is colored to represent different potential values:

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack. For the target molecule, these would be expected around the nitrogen atom and the fluorine atoms due to their high electronegativity. beilstein-journals.org

Blue regions denote positive electrostatic potential, associated with electron-deficient areas. These are the sites for nucleophilic attack. The hydrogen atoms, particularly the one on the nitrogen (if protonated) and those on the pyrroline ring adjacent to the nitrogen, would likely show positive potential. bohrium.com

Green regions represent neutral or near-zero potential, typically found over nonpolar parts of the molecule like the carbon backbone. nih.gov

Analysis of the MESP surface would reveal that the nitrogen atom is a primary site for interaction with electrophiles and for hydrogen bonding. nih.gov

To quantify the charge distribution, Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA) are commonly performed. researchgate.net These methods calculate the partial atomic charges on each atom in the molecule. While Mulliken charges are simpler to calculate, they are known to be highly dependent on the basis set used. nih.gov NPA is generally considered more robust and provides a more reliable description of the electron distribution. nih.gov

A population analysis for this compound would be expected to show:

Significant negative charges on the highly electronegative nitrogen and fluorine atoms.

Positive charges on the hydrogen atoms.

The carbon atom of the C=N imine bond would likely carry a partial positive charge, making it an electrophilic center.

The carbon atoms attached to the fluorine atoms would also exhibit positive charges due to the strong electron-withdrawing effect of fluorine.

Conformational Analysis and Energy Minima Identification

The 3,4-dihydro-2H-pyrrole ring is not planar and can adopt different conformations. A conformational analysis would be performed to identify the most stable three-dimensional structures (energy minima). This typically involves a systematic scan of the potential energy surface by rotating key dihedral angles, such as those within the pyrroline ring and the bond connecting the ring to the phenyl group. The structures corresponding to energy minima would then be fully optimized. Such studies on similar five-membered rings have shown that "envelope" or "half-chair" conformations are often the most stable. researchgate.net The analysis would determine the relative energies of these conformers and the energy barriers for their interconversion, providing insight into the molecule's flexibility.

Reaction Mechanism Predictions using Computational Chemistry

Computational chemistry can be used to model the reaction pathways for the synthesis of this compound. Common synthetic routes for such compounds include the Paal-Knorr synthesis or cyclization reactions. nih.gov

For a proposed reaction mechanism, computational methods can locate the transition state (TS) for each elementary step. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

Locating and characterizing a transition state involves:

Finding the TS structure: Algorithms are used to find the saddle point connecting reactants and products.

Frequency calculation: A key confirmation of a true transition state is the presence of exactly one imaginary frequency in the vibrational analysis. This imaginary frequency corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) calculation: An IRC calculation follows the reaction path downhill from the transition state to confirm that it correctly connects the desired reactants and products.

By calculating the energies of the reactants, transition states, and products, an energy profile for the entire reaction can be constructed. This profile reveals the activation energy for each step, allowing for the identification of the rate-determining step and providing a deeper understanding of the reaction kinetics and mechanism. For the synthesis of 5-aryl-3,4-dihydro-2H-pyrroles, this analysis could elucidate the energetics of the key C-N bond formation and subsequent cyclization steps.

Chemical Transformations and Mechanistic Investigations of 5 2,5 Difluorophenyl 3,4 Dihydro 2h Pyrrole

Reactivity of the Dihydro-2H-pyrrole Ring System

The dihydro-2H-pyrrole ring, also known as a Δ¹-pyrroline, is a versatile heterocyclic system. Its reactivity is primarily centered around the endocyclic carbon-nitrogen double bond (imine moiety), which serves as a key site for various chemical transformations.

Addition Reactions to the Imine Moiety

The imine functionality in the dihydro-2H-pyrrole ring is electrophilic at the carbon atom, making it susceptible to nucleophilic attack. This reactivity allows for the introduction of a wide range of substituents at the 5-position, leading to the formation of substituted pyrrolidines.

Nucleophilic Addition of Organometallic Reagents: Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles that readily add to the imine carbon of 5-aryl-3,4-dihydro-2H-pyrroles. This reaction provides a direct route to 2,5-disubstituted pyrrolidine (B122466) derivatives. The general mechanism involves the nucleophilic attack of the carbanion from the organometallic reagent on the electrophilic imine carbon, followed by protonation of the resulting nitrogen anion during aqueous workup.

Reduction of the Imine Moiety: The imine bond can be readily reduced to the corresponding amine, converting the 3,4-dihydro-2H-pyrrole to a pyrrolidine. This transformation is commonly achieved through catalytic hydrogenation or by the use of hydride reducing agents.

Catalytic Hydrogenation: This method typically employs a metal catalyst, such as palladium on carbon (Pd/C) or rhodium catalysts, in the presence of hydrogen gas. The reaction proceeds via the addition of hydrogen across the C=N double bond. Enantioselective hydrogenation of related 2-alkyl-5-aryl-disubstituted pyrroles has been achieved with high yields and enantiomeric excess using rhodium catalysts. rhhz.net

Hydride Reduction: Complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective reagents for the reduction of imines. The mechanism involves the transfer of a hydride ion (H⁻) to the electrophilic imine carbon, followed by protonation of the resulting nitrogen anion.

A summary of representative addition reactions to the imine moiety is presented in the table below.

| Reagent Type | Specific Reagent | Product |

| Organometallic | Grignard Reagent (e.g., CH₃MgBr) | 2-Alkyl-5-(2,5-difluorophenyl)pyrrolidine |

| Organometallic | Organolithium (e.g., n-BuLi) | 2-Alkyl-5-(2,5-difluorophenyl)pyrrolidine |

| Hydride Reducing Agent | Sodium Borohydride (NaBH₄) | 5-(2,5-Difluorophenyl)pyrrolidine |

| Hydride Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | 5-(2,5-Difluorophenyl)pyrrolidine |

| Hydrogen & Catalyst | H₂/Pd/C | 5-(2,5-Difluorophenyl)pyrrolidine |

Ring-Opening and Ring-Expansion Reactions

While 3,4-dihydro-2H-pyrroles are generally stable cyclic structures, under certain conditions, they can participate in ring-opening or ring-expansion reactions. These transformations often require specific substitution patterns or the use of potent reagents to overcome the stability of the five-membered ring. For instance, related heterocyclic systems like 2-aryl-3,4-dihydropyrans have been shown to undergo ring-opening reactions with nucleophiles.

Ring-expansion reactions of related four-membered azetidine (B1206935) rings to form five-membered dihydropyrroles have been reported, suggesting that under specific catalytic conditions, transformations involving changes in ring size are possible. nih.gov

Aromatization Pathways to Substituted Pyrroles

A significant chemical transformation of the 3,4-dihydro-2H-pyrrole ring is its aromatization to the corresponding pyrrole (B145914). This dehydrogenation process results in a highly stable aromatic heterocyclic system. Several methods can be employed to achieve this conversion.

Catalytic Dehydrogenation: Transition metal catalysts, particularly palladium on carbon (Pd/C), are effective for the aerobic dehydrogenation of dihydropyrroles to pyrroles. researchgate.netnih.gov The reaction typically requires elevated temperatures. A proposed mechanism for the dehydrogenation of pyrrolidines to pyrroles using a B(C₆F₅)₃ catalyst involves a hydride abstraction followed by deprotonation to form the dihydropyrrole intermediate, which then undergoes a second dehydrogenation step. acs.org

Chemical Oxidation: A variety of chemical oxidants can be used for the aromatization of dihydropyrroles.

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): DDQ is a powerful dehydrogenating agent that is widely used for the aromatization of various heterocyclic compounds. The reaction mechanism is believed to proceed via a hydride transfer from the dihydropyrrole to DDQ.

Manganese Dioxide (MnO₂): Activated manganese dioxide is another effective reagent for the oxidation of dihydropyrroles to pyrroles. This reaction is often carried out by refluxing the substrate with an excess of MnO₂ in an inert solvent.

Sulfur: Heating 3,4-dihydro-2H-pyrroles with elemental sulfur can also lead to the formation of the corresponding pyrrole through a dehydrogenation process.

Reactivity of the 2,5-Difluorophenyl Moiety

The 2,5-difluorophenyl group attached to the dihydro-2H-pyrrole ring is an aromatic system that can undergo electrophilic aromatic substitution (EAS). The presence of two fluorine atoms on the benzene (B151609) ring significantly influences its reactivity and the regioselectivity of the substitution.

Electrophilic Aromatic Substitution (EAS) on the Difluorophenyl Ring

Electrophilic aromatic substitution is a fundamental reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org Common EAS reactions include nitration, halogenation, and Friedel-Crafts acylation and alkylation. wikipedia.orgnih.gov

The general mechanism for EAS involves a two-step process:

Attack of the electrophile by the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation of the sigma complex to restore the aromaticity of the ring.

The two fluorine atoms on the benzene ring have a profound effect on the rate and regioselectivity of electrophilic aromatic substitution. Fluorine is an electronegative element, and it deactivates the aromatic ring towards electrophilic attack through a strong electron-withdrawing inductive effect (-I effect). wikipedia.org This deactivation makes the 2,5-difluorophenyl ring less reactive than benzene.

However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). wikipedia.org This resonance effect directs incoming electrophiles to the ortho and para positions relative to the fluorine atom. In the case of 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole, the positions on the phenyl ring available for substitution are C3, C4, and C6.

The fluorine at C2 directs electrophiles to its ortho (C3) and para (C6) positions. The fluorine at C5 directs to its ortho (C4 and C6) positions. The combined effect of both fluorine atoms would likely lead to substitution at the C4 and C6 positions, as these positions are activated by the resonance effect of one of the fluorine atoms. Steric hindrance from the adjacent dihydro-2H-pyrrole ring might disfavor substitution at the C6 position, potentially making the C4 position the most likely site for electrophilic attack.

The following table summarizes the expected directing effects for common EAS reactions on the 2,5-difluorophenyl moiety.

| EAS Reaction | Typical Reagents | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 5-(2,5-Difluoro-4-nitrophenyl)-3,4-dihydro-2H-pyrrole |

| Bromination | Br₂/FeBr₃ | 5-(4-Bromo-2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole |

| Acylation | RCOCl/AlCl₃ | 5-(4-Acyl-2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole |

Influence of Fluorine on Reactivity and Selectivity

The two fluorine atoms on the phenyl ring significantly modulate the electronic properties of this compound, thereby influencing its reactivity and the selectivity of its chemical transformations. Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a strong electron-withdrawing inductive effect.

This inductive withdrawal of electron density deactivates the phenyl ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr), a reaction pathway that is typically challenging for unsubstituted benzene rings. The fluorine atoms, particularly the one at the ortho position, can stabilize the negative charge in the Meisenheimer intermediate formed during an SNAr reaction. researchgate.net

The electron-withdrawing nature of the difluorophenyl group also influences the reactivity of the dihydro-2H-pyrrole ring. It reduces the electron density on the imine nitrogen, potentially affecting its basicity and nucleophilicity. This can have implications for reactions such as N-alkylation or N-acylation.

Nucleophilic Aromatic Substitution (SNAr) Potential

The electron-deficient nature of the 2,5-difluorophenyl ring makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. This type of reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of a leaving group, in this case, a fluoride (B91410) ion, restores the aromaticity of the ring.

For this compound, nucleophilic attack can theoretically occur at either the C2 or C5 position of the phenyl ring, leading to the displacement of one of the fluorine atoms. The regioselectivity of the reaction is influenced by the ability of the substituents to stabilize the intermediate negative charge. The dihydro-2H-pyrrole group and the remaining fluorine atom play a crucial role in directing the incoming nucleophile. Reactions of 1-X-2,4-difluorobenzenes often show regioselectivity that can be controlled by factors like the solvent. semanticscholar.org

A variety of nucleophiles can potentially be employed in SNAr reactions with this compound, leading to a range of substituted derivatives.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Potential Product Structure |

|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 5-(2-fluoro-5-methoxyphenyl)-3,4-dihydro-2H-pyrrole or 5-(5-fluoro-2-methoxyphenyl)-3,4-dihydro-2H-pyrrole |

| Amine | Ammonia (B1221849) (NH₃) | 5-(2-amino-5-fluorophenyl)-3,4-dihydro-2H-pyrrole or 5-(5-amino-2-fluorophenyl)-3,4-dihydro-2H-pyrrole |

Functional Group Interconversions at the Dihydro-2H-pyrrole and Difluorophenyl Sites

The structure of this compound offers several sites for functional group interconversions, allowing for the synthesis of a variety of derivatives.

At the Dihydro-2H-pyrrole Site:

The 3,4-dihydro-2H-pyrrole ring contains an imine (C=N) bond, which is a key functional group for transformations.

Reduction: The imine can be reduced to the corresponding amine, yielding a 2-(2,5-difluorophenyl)pyrrolidine. This is typically achieved using reducing agents such as sodium borohydride (NaBH₄) or through catalytic hydrogenation.

Oxidation/Dehydrogenation: The dihydro-2H-pyrrole ring can be oxidized to the corresponding aromatic pyrrole, 2-(2,5-difluorophenyl)-1H-pyrrole. This transformation introduces aromaticity and can be accomplished using various oxidizing agents or catalytic dehydrogenation methods, such as using B(C₆F₅)₃. nih.gov The oxidation of pyrroles can sometimes lead to pyrrolin-2-ones. nih.govrsc.org

Reactions at Nitrogen: The nitrogen atom, although its basicity is reduced by the electron-withdrawing aryl group, can potentially undergo reactions such as N-alkylation or N-acylation under appropriate conditions to introduce substituents on the nitrogen.

At the Difluorophenyl Site:

As discussed previously, the primary transformations at this site involve nucleophilic aromatic substitution of one of the fluorine atoms. This allows for the introduction of a wide array of functional groups, including alkoxy, amino, and thioether moieties.

Table 2: Potential Functional Group Interconversions

| Reaction Type | Site | Reagents | Product |

|---|---|---|---|

| Reduction | Dihydro-2H-pyrrole | NaBH₄ or H₂/Pd | 2-(2,5-Difluorophenyl)pyrrolidine |

| Oxidation | Dihydro-2H-pyrrole | DDQ or MnO₂ | 2-(2,5-Difluorophenyl)-1H-pyrrole |

Catalytic Reactions Involving the Compound

The structural features of this compound make it a potential substrate or ligand in various catalytic reactions.

Catalytic Hydrogenation: The C=N bond of the dihydro-2H-pyrrole ring is susceptible to catalytic hydrogenation, typically using transition metal catalysts like palladium (Pd), platinum (Pt), or nickel (Ni). researchgate.netnih.gov This reaction would yield 2-(2,5-difluorophenyl)pyrrolidine. The conditions of the hydrogenation (catalyst, solvent, pressure, temperature) can be optimized to achieve high yields and selectivity.

C-H Functionalization: Dirhodium-catalyzed reactions have been shown to achieve C-H functionalization at the C2 position of N-Boc-2,5-dihydro-1H-pyrrole. nih.gov A similar strategy could potentially be applied to this compound, allowing for the introduction of various functional groups at the carbon atom adjacent to the nitrogen.

Cross-Coupling Reactions: If the dihydro-2H-pyrrole ring is first oxidized to the corresponding pyrrole, the resulting N-H bond can be utilized in cross-coupling reactions. For instance, palladium-catalyzed N-arylation could be used to introduce a different aryl group onto the pyrrole nitrogen.

Ligand in Catalysis: The nitrogen atom in the pyrrolidine ring (formed after reduction) possesses a lone pair of electrons and can act as a ligand for transition metals. Chiral pyrrolidine derivatives are widely used as ligands in asymmetric catalysis. If the starting material could be resolved into its enantiomers, subsequent reduction would provide a chiral ligand that could be explored in various catalytic asymmetric transformations.

Strategic Utility in Advanced Organic Synthesis

5-(2,5-Difluorophenyl)-3,4-dihydro-2H-pyrrole as a Versatile Building Block

This compound serves as a crucial building block in multi-step synthetic pathways. Its primary utility is demonstrated in its role as a direct precursor to substituted pyrrolidines, a structural motif present in many biologically active compounds. The dihydropyrrole (a cyclic imine) is itself synthesized from a protected pyrrolidone derivative and is not typically the final target molecule, but rather an essential transient species that enables the introduction of key structural features.

A notable synthetic application involves a sequence starting from N-protected 2-pyrrolidone. The synthesis proceeds through a Grignard reaction, followed by dehydration and deprotection to yield the this compound intermediate. This intermediate is then subjected to further transformations, most significantly, reduction of the carbon-nitrogen double bond to access the pyrrolidine (B122466) ring system. google.com

The table below outlines a typical synthetic sequence where this compound functions as a key intermediate. google.com

| Step | Starting Material | Reagents | Product | Purpose of Step |

| 1 | N-Boc-2-pyrrolidone | 2,5-Difluorobromobenzene, Grignard conditions | tert-Butyl 2-(2,5-difluorophenyl)-2-hydroxypyrrolidine-1-carboxylate | Introduction of the difluorophenyl group. |

| 2 | tert-Butyl 2-(2,5-difluorophenyl)-2-hydroxypyrrolidine-1-carboxylate | Acid catalyst | This compound | Formation of the cyclic imine via dehydration and deprotection. |

| 3 | This compound | Chiral acid, Ammonia (B1221849) borane (B79455) | (R)-2-(2,5-Difluorophenyl)pyrrolidine | Asymmetric reduction to form a chiral pyrrolidine. |

Synthesis of Complex Chiral Molecules using the Compound as an Intermediate

The achiral nature of this compound makes it an excellent substrate for asymmetric synthesis, allowing for the creation of specific stereoisomers of more complex molecules. The imine functionality is the key reactive site for introducing chirality.

A significant application is the enantioselective synthesis of (R)-2-(2,5-difluorophenyl)pyrrolidine. google.com In this process, the this compound intermediate is reduced using a combination of a chiral acid and a reducing agent like ammonia borane. google.com The chiral acid serves as a chiral auxiliary or catalyst, directing the hydride attack on the imine carbon from a specific face, thereby leading to the preferential formation of one enantiomer. This method is reported to produce the desired R-enantiomer with high enantioselectivity. google.com This transformation highlights the compound's value in accessing enantiomerically enriched pyrrolidine derivatives, which are important pharmacophores.

Development of Diverse Analogues and Derivatives of the Dihydropyrrole Scaffold

A review of published scientific and patent literature does not provide specific examples of the development of diverse analogues and derivatives starting from the this compound scaffold itself. Research has more commonly focused on the synthesis of various substituted pyrrole (B145914) and dihydropyrrole derivatives through other synthetic routes, rather than using this specific compound as a foundational structure for diversification. semanticscholar.orgfrontiersin.org

Application in the Construction of Fused Heterocyclic Systems

Detailed applications of this compound in the construction of fused heterocyclic systems, such as through cycloaddition reactions, are not extensively documented in the available scientific literature. While the pyrrole and dihydropyrrole rings are known participants in reactions like [3+2] and Diels-Alder cycloadditions to form fused systems, specific examples employing the 5-(2,5-difluorophenyl) substituted variant as the starting material have not been reported. nih.gov

Future Research Directions and Unexplored Avenues

Novel Catalytic Methods for the Synthesis and Transformation of 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole

Current synthetic routes to 5-aryl-3,4-dihydro-2H-pyrroles often rely on multi-step processes that may lack efficiency and atom economy. The development of novel catalytic strategies is paramount for streamlining the synthesis of this compound and enabling its broader investigation.

Organocatalysis, for instance, offers a green and efficient alternative to traditional metal-based catalysis. nih.gov Future work could focus on designing chiral organocatalysts to achieve enantioselective synthesis, a critical aspect for potential pharmaceutical applications. Furthermore, palladium-catalyzed cross-coupling reactions have shown promise in the synthesis of related aryl-substituted nitrogen heterocycles and could be adapted for the direct arylation of a suitable dihydropyrrole precursor. nih.govmdpi.com The exploration of photocatalytic methods, which utilize light to drive chemical reactions, could also provide milder and more selective synthetic pathways. mdpi.com

Beyond its synthesis, the catalytic transformation of the this compound ring system is a rich area for investigation. Catalytic dehydrogenation could provide a direct route to the corresponding aromatic pyrrole (B145914), a valuable scaffold in medicinal chemistry. acs.org Conversely, stereoselective catalytic reduction of the imine functionality would yield the corresponding pyrrolidine (B122466), another important heterocyclic motif.

Investigation of Less Explored Reactivity Patterns

The electronic properties of the 2,5-difluorophenyl substituent are expected to significantly influence the reactivity of the dihydropyrrole ring. The fluorine atoms, being highly electronegative, can modulate the electron density of the aromatic ring and, by extension, the imine bond of the heterocycle. A systematic investigation into these electronic effects is warranted.

One area of interest is the compound's behavior in cycloaddition reactions. researchgate.net The polarized imine bond could participate in [3+2] cycloadditions with various dipolarophiles, providing access to complex, fused heterocyclic systems. The influence of the difluorophenyl group on the regioselectivity and stereoselectivity of such reactions would be a key aspect of this research.

Furthermore, the reactivity of the C-H bonds on the dihydropyrrole ring, particularly those adjacent to the nitrogen atom, could be explored through catalytic C-H activation/functionalization strategies. This would allow for the direct introduction of new functional groups, expanding the chemical space accessible from this core structure. The unique electronic nature of the perfluorophenyl group in related pyrrole systems has been shown to direct electrophilic substitution reactions, suggesting that the difluorophenyl group in the target molecule could also impart unique reactivity patterns. researchgate.netnih.gov

Advanced Materials Science Applications (e.g., as a monomer for specialized polymers, excluding biological polymers)

The incorporation of fluorinated moieties into polymers is known to impart unique properties such as thermal stability, chemical resistance, and altered electronic characteristics. The this compound molecule, with its polymerizable imine functionality and fluorine-containing aryl group, is a promising candidate as a monomer for the synthesis of specialized polymers.

Electrochemical polymerization of pyrrole and its derivatives is a well-established method for producing conductive polymers. nih.govnih.gov Investigating the electropolymerization of this compound could lead to the development of novel conductive materials with tailored properties. The fluorine substituents may influence the polymer's band gap, conductivity, and environmental stability. Such materials could find applications in sensors, electronic devices, and coatings.

Furthermore, the dihydropyrrole ring could be opened via ring-opening polymerization to produce functional polyamides. The difluorophenyl group would be pendant to the polymer backbone, potentially influencing the material's processability, thermal properties, and surface characteristics. The development of such specialty polymers could be of interest for applications requiring high-performance materials. The use of pyrrole derivatives as comonomers is a known strategy to fine-tune the properties of the resulting polymers, and this compound could serve as a valuable addition to this monomer toolbox. researchgate.netmdpi.com

Development of High-Throughput Synthetic and Analytical Methodologies

To accelerate the discovery of novel reactions and applications for this compound, the development of high-throughput synthetic and analytical methodologies is crucial. Miniaturized and automated platforms can enable the rapid screening of a wide range of reaction conditions, catalysts, and substrates on a small scale. scienceintheclassroom.orgrug.nlnih.govrsc.org

For the synthesis, a multi-well plate format could be employed to systematically explore different catalytic systems, solvents, and temperatures for both the formation and subsequent transformation of the target compound. This would allow for the rapid identification of optimal reaction conditions.

For analysis, high-throughput screening techniques such as mass spectrometry and high-performance liquid chromatography can be integrated into the workflow to quickly assess the outcome of each reaction. scienceintheclassroom.org The development of specific analytical assays to quantify the desired product and any byproducts would be essential for this approach. Such high-throughput methodologies would not only accelerate the research and development process but also minimize waste and resource consumption. nih.gov The identification of novel inhibitors for biological targets through high-throughput screening of compound libraries is a common practice, and developing efficient ways to synthesize diverse libraries based on the this compound scaffold could be a long-term goal. nih.gov

Q & A

Q. What are the established synthetic routes for 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via base-assisted cyclization of fluorinated aryl precursors. Key steps include:

- Cyclization : Using substituted aryl halides or fluorophenyl derivatives as starting materials, followed by cyclization under basic conditions (e.g., KOH or NaH in ethanol or THF).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/benzene mixtures improves purity .

- Optimization : Adjusting solvent polarity, reaction temperature (60–80°C), and stoichiometric ratios of reactants can enhance yields (reported 46–63% in analogous syntheses) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral markers should researchers prioritize?

- 1H/13C NMR : Focus on aromatic proton signals (δ 6.8–7.5 ppm for difluorophenyl groups) and pyrroline ring protons (δ 2.5–3.5 ppm for dihydro-2H-pyrrole). Carbon shifts for fluorinated carbons appear at δ 115–125 ppm .

- FTIR : Stretching vibrations for C-F bonds (1100–1250 cm⁻¹) and carbonyl groups (if present, 1650–1750 cm⁻¹) .

- HRMS : Validate molecular ion peaks ([M+H]+) with <2 ppm error margins .

Q. What purification techniques are most suitable for isolating this compound, and how do solvent systems influence purity?

- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 8:2 to 6:4) to separate fluorinated byproducts.

- Recrystallization : Ethanol or benzene yields crystalline solids with >95% purity, as confirmed by melting point consistency (e.g., 138–211°C in analogous compounds) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and observed spectral data (e.g., NMR chemical shifts) during structural elucidation?

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values for fluorinated pyrroles. Adjust for solvent effects (e.g., DMSO vs. CDCl3) and substituent electronic interactions .

- Isotopic Labeling : Use 19F NMR to track fluorine environments and rule out positional isomerism .

Q. What strategies are recommended for analyzing the electronic effects of fluorine substituents on the pyrrole ring using computational chemistry tools?

- DFT/Molecular Orbital Analysis : Calculate Fukui indices to assess electrophilic/nucleophilic sites. Fluorine’s electron-withdrawing effect reduces pyrrole ring aromaticity, altering reactivity .

- X-ray Crystallography : Resolve bond lengths and angles (e.g., C-F vs. C-H distances) to correlate electronic effects with molecular geometry .

Q. How should researchers design experiments to investigate the dihydro-pyrrole ring’s reactivity under varying catalytic conditions?

- Catalytic Screening : Test transition-metal catalysts (e.g., Pd, Cu) for cross-coupling reactions. Monitor regioselectivity via LC-MS.

- Kinetic Profiling : Use in-situ FTIR or Raman spectroscopy to track intermediate formation during ring-opening/functionalization .

Q. In mechanistic studies of base-assisted cyclization, how can kinetic and thermodynamic parameters be experimentally determined?

- Variable-Temperature NMR : Identify intermediates and transition states at different temperatures.

- Isolation of Intermediates : Quench reactions at timed intervals to isolate and characterize key species (e.g., enolate intermediates) .

Q. How can contradictory data between computational models and experimental results (e.g., reaction yields) be reconciled?

- Error Source Analysis : Check for solvent effects, implicit/explicit solvation models in simulations, and purity of starting materials.

- Multivariate Optimization : Apply response surface methodology (RSM) to balance competing factors (e.g., steric hindrance vs. electronic effects) .

Methodological Best Practices

- Purity Validation : Combine HRMS (for molecular weight confirmation) with differential scanning calorimetry (DSC) to detect polymorphic impurities .

- Spectral Interpretation : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in fluorinated systems .

- Data Reproducibility : Document solvent batch effects (e.g., trace water in THF) and catalyst activation protocols to ensure consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.